4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a benzamide group, and a hexahydrocinnolinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with a suitable benzoyl chloride derivative under controlled conditions to form the benzamide structure. The hexahydrocinnolinone moiety is then introduced through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The benzamide and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or morpholine rings .
Scientific Research Applications
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde
- 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one
- N-(4-morpholinophenyl)-3-oxo-2,3-dihydro-1H-indole-2-carboxamide
Uniqueness
Compared to similar compounds, 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
4-morpholin-4-yl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-12-14-11-15(3-6-17(14)21-22-18)20-19(25)13-1-4-16(5-2-13)23-7-9-26-10-8-23/h1-2,4-5,12,15H,3,6-11H2,(H,20,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLUNGHVJWXQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.